molecular formula C13H23BO2 B13572880 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13572880
M. Wt: 222.13 g/mol
InChI Key: LFPINLJQUZSEDX-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core with 4,4,5,5-tetramethyl substituents. The unique structural feature of this molecule is the 1-cyclopropylcyclobutyl group attached to the boron atom, which introduces steric strain and electronic effects that influence its reactivity and stability. Such boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals and materials science.

Properties

Molecular Formula

C13H23BO2

Molecular Weight

222.13 g/mol

IUPAC Name

2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13(8-5-9-13)10-6-7-10/h10H,5-9H2,1-4H3

InChI Key

LFPINLJQUZSEDX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CCC2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the cyclopropanation of alkenes using carbenoid reagents. One common method is the Simmons-Smith reaction, which uses iodomethylzinc iodide formed by the reaction between diiodomethane and a zinc-copper couple . Another approach involves the use of diazo compounds, such as diazomethane, which react with olefins to produce cyclopropanes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as rhodium or cobalt, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound may be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and distinguishing properties:

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight Key Properties
Target Compound : 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1-Cyclopropylcyclobutyl Not explicitly listed Likely C₁₃H₂₂BO₂ (estimated) ~229.1 g/mol High steric strain from fused cyclopropane-cyclobutane; moderate reactivity in cross-coupling due to hindered boron center .
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclobutyl 1360914-08-4 C₁₀H₁₉BO₂ 182.07 g/mol Simpler cyclobutyl group; lower steric hindrance enables faster coupling kinetics .
2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1-(4-Fluorophenyl)cyclopropyl 1953178-20-5 C₁₆H₂₁BFO₂ 278.15 g/mol Electron-withdrawing fluorine enhances stability; aryl group broadens applicability in medicinal chemistry .
2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Cyclopropyl-2-fluorophenyl 1338718-13-0 C₁₅H₂₀BFO₂ 262.13 g/mol Fluorine and cyclopropyl on phenyl ring improve metabolic stability in drug candidates .
4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane cis-2-Methylcyclopropyl 1309366-00-4 C₁₀H₁₉BO₂ 182.07 g/mol Methyl group increases steric bulk, reducing reactivity but improving shelf life .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The fused cyclopropane-cyclobutane moiety creates significant steric hindrance, slowing transmetalation in Suzuki reactions compared to less hindered analogs like 2-cyclobutyl derivatives . However, this steric protection enhances stability against protic solvents.
  • Aryl-Substituted Analogs : Compounds with aryl groups (e.g., 4-fluorophenyl, ) exhibit faster coupling rates due to better boron accessibility and resonance stabilization of intermediates .
  • Chloro-Substituted Derivatives : 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2020084-22-2) shows higher electrophilicity at boron, favoring reactions with electron-rich partners .

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